molecular formula C13H17N3O2 B2488916 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea CAS No. 1396680-92-4

1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea

Cat. No.: B2488916
CAS No.: 1396680-92-4
M. Wt: 247.298
InChI Key: JKZRABRNRRQYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a dimethylphenyl group and an oxopyrrolidinyl moiety connected via a urea linkage

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea typically involves the reaction of 3,5-dimethylaniline with an isocyanate derivative of 5-oxopyrrolidine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea can be compared with similar compounds, such as:

    1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-2-yl)urea: Differing in the position of the oxopyrrolidinyl group.

    1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-4-yl)urea: Another positional isomer.

    1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)thiourea: Featuring a thiourea linkage instead of a urea linkage. These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-8-3-9(2)5-10(4-8)15-13(18)16-11-6-12(17)14-7-11/h3-5,11H,6-7H2,1-2H3,(H,14,17)(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZRABRNRRQYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)NC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.